molecular formula C16H29N3O7 B1667856 L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine CAS No. 137530-61-1

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Numéro de catalogue: B1667856
Numéro CAS: 137530-61-1
Poids moléculaire: 375.42 g/mol
Clé InChI: ZTDAMCPLHAKWAY-KUNJKIHDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine (abbreviated in some studies as BE16627B) is a hydroxamate-type metalloproteinase (MMP) inhibitor first synthesized for its ability to target zinc-dependent enzymes such as gelatinases (MMP-2 and MMP-9) . Structurally, it features a hydroxamic acid group that chelates the catalytic zinc ion in MMPs, coupled with an isobutylsuccinamoyl moiety and a dipeptide backbone (seryl-valine). This compound has demonstrated efficacy in inhibiting tumor invasion and metastasis in preclinical models, particularly in gastrointestinal cancers, and has been explored for its anti-arthritic properties due to its suppression of synovial MMP activity in rheumatoid arthritis .

Propriétés

Numéro CAS

137530-61-1

Formule moléculaire

C16H29N3O7

Poids moléculaire

375.42 g/mol

Nom IUPAC

(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1

Clé InChI

ZTDAMCPLHAKWAY-KUNJKIHDSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O

SMILES isomérique

CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O

SMILES canonique

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BE 16627B
BE-16627B
BE16627B
L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Origine du produit

United States

Méthodes De Préparation

Core Synthesis Strategy

The compound’s preparation begins with the assembly of its peptide backbone and the subsequent introduction of the N-hydroxy-2-isobutylsuccinamoyl group. Early synthetic routes derived from matlystatin B analogs highlight a multi-step process involving:

  • Peptide backbone construction : L-seryl-L-valine is synthesized via standard solid-phase peptide synthesis (SPPS) or solution-phase coupling.
  • Succinamic acid warhead incorporation : The N-hydroxy-2-isobutylsuccinamoyl moiety is introduced through acylation of the serine residue’s amino group. This step employs activated succinic acid derivatives, such as succinic anhydride modified with an isobutyl group and hydroxylamine.

Key challenges include preserving stereochemistry and avoiding racemization during coupling. Studies indicate that using N-hydroxy succinimide (NHS) esters or carbodiimide crosslinkers (e.g., DCC) improves acylation efficiency.

Optimization of the P'1 Substituent

Structure-activity relationship (SAR) studies reveal that the hydrophobic P'1 pocket of gelatinases preferentially accommodates longer alkyl chains. In one seminal work, replacing the native matlystatin B side chain with a nonyl group at the P'1 position yielded compound 31f , which exhibited an IC50 of 0.0012 µM against gelatinase B—a 475-fold increase in potency compared to the parent compound. This modification involves:

  • Alkylation of succinic acid : 2-isobutylsuccinic anhydride is reacted with hydroxylamine to form the N-hydroxy intermediate.
  • Coupling to the dipeptide : The activated succinamoyl group is conjugated to L-seryl-L-valine using in situ activation with HOBt (hydroxybenzotriazole).

Preparation of Key Intermediates

Synthesis of L-Valine Methyl Ester Hydrochloride

The valine residue is often introduced as a methyl ester to facilitate coupling. A patented method (CN101898973A) outlines the following steps:

  • Reaction setup : Anhydrous methanol is cooled to −8°C to −10°C, and thionyl chloride (SOCl2) is added dropwise.
  • Esterification : L-valine is introduced under cooling, followed by reflux at 60–70°C for 7–9 hours.
  • Workup : Excess reagents are removed via reduced-pressure distillation, and the product is recrystallized from anhydrous methanol-diethyl ether.

This method achieves a 60–65% yield with >95% purity, confirmed by thin-layer chromatography (TLC) using chloroform:methanol:acetic acid (5:3:1) as the mobile phase.

N-Hydroxy-2-isobutylsuccinamic Acid Synthesis

The warhead is synthesized via a three-step process:

  • Succinic anhydride modification : 2-isobutylsuccinic anhydride is prepared by alkylating succinic anhydride with isobutyl bromide under basic conditions.
  • Hydroxylation : The anhydride is treated with hydroxylamine hydrochloride in aqueous NaOH to form the N-hydroxy derivative.
  • Activation : The acid is converted to an NHS ester for peptide coupling.

Analytical and Pharmacological Validation

Purity and Structural Confirmation

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile-water gradient) confirms >98% purity.
  • Mass spectrometry : ESI-MS displays a molecular ion peak at m/z 376.2 [M+H]+, consistent with the molecular formula C16H29N3O7.
  • NMR : 1H NMR (D2O) signals at δ 1.02 (d, 6H, isobutyl CH3), 3.48 (m, 1H, valine α-CH), and 4.25 (t, 1H, serine α-CH) verify the structure.

Biological Activity

The compound’s inhibitory activity against gelatinase B (MMP-9) is assayed using fluorogenic substrates. Compound 31f demonstrates an IC50 of 0.0012 µM, compared to 0.57 µM for the parent matlystatin B. Selectivity over thermolysin (>100-fold) underscores its specificity for gelatinases.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SPPS with NHS ester 45 98 High reproducibility
Solution-phase DCC 52 97 Scalability for bulk synthesis
Enzymatic coupling* 30 90 Stereochemical fidelity

*Theoretical yield based on biosynthetic pathways.

Analyse Des Réactions Chimiques

Types de réactions : BE-16627B subit diverses réactions chimiques, notamment :

    Oxydation : BE-16627B peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Le composé peut également subir des réactions de réduction pour produire des formes réduites.

    Substitution : BE-16627B peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

    Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

    Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées.

4. Applications de recherche scientifique

BE-16627B a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

BE-16627B exerce ses effets en inhibant sélectivement les métalloprotéinases telles que la stromélysine humaine et la gélatinase 92 kD . Le composé se lie au site actif de ces enzymes, les empêchant de dégrader les composants de la matrice extracellulaire. Cette inhibition est dose-dépendante et ne montre pas de cytotoxicité apparente à des concentrations non cytotoxiques . Les cibles moléculaires comprennent les sites actifs des métalloprotéinases, et les voies impliquées sont liées à la régulation de la matrice extracellulaire et au remodelage des tissus.

Composés similaires :

    Marimastat : Un autre inhibiteur de la métalloprotéinase avec des effets inhibiteurs similaires.

    Batimastat : Connu pour son inhibition à large spectre des métalloprotéinases.

    TIMP-1 (Inhibiteur tissulaire des métalloprotéinases-1) : Un inhibiteur naturel des métalloprotéinases.

Unicité de BE-16627B : BE-16627B est unique en raison de son inhibition sélective de métalloprotéinases spécifiques sans cytotoxicité apparente . Cette sélectivité en fait un outil précieux pour étudier l'activité de la métalloprotéinase et développer des thérapies ciblées.

Applications De Recherche Scientifique

Inhibition of Tumor Growth

Research has indicated that L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine exhibits significant inhibitory effects on the growth of human tumor cells. A study demonstrated its efficacy in nude mice models, where the compound was shown to inhibit tumor growth by targeting matrix metalloproteinases (MMPs) which are crucial for tumor invasion and metastasis .

Study 1: In Vivo Efficacy

In a controlled study involving human glioblastoma cells implanted in nude mice, this compound was administered to assess its impact on tumor size and progression. Results indicated a marked reduction in tumor volume compared to control groups, highlighting its potential as an anti-cancer agent .

Study 2: Inhibition of Gelatinase Activity

Another investigation focused on the compound's ability to inhibit gelatinase activity, specifically matrix metalloproteinase-2 (MMP-2). The study reported that this compound effectively inhibited progelatinase A activation, suggesting its role in modulating the gelatinolytic activity associated with cancer metastasis .

Table 1: Summary of Research Findings

Study ReferenceApplicationModel UsedKey Findings
Tumor Growth InhibitionNude MiceSignificant reduction in tumor size
Gelatinase InhibitionHuman Glioblastoma CellsEffective inhibition of MMP-2 activity

Mécanisme D'action

BE-16627B exerts its effects by selectively inhibiting metalloproteinases such as human stromelysin and 92 kD gelatinase . The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is dose-dependent and does not show apparent cytotoxicity at noncytotoxic concentrations . The molecular targets include the active sites of metalloproteinases, and the pathways involved are related to extracellular matrix regulation and tissue remodeling.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Mechanism of Action

  • BE16627B : Contains a hydroxamate-zinc chelating group, an isobutylsuccinamoyl side chain, and a seryl-valine dipeptide. This structure allows broad-spectrum inhibition of MMPs but with moderate selectivity .
  • Matlystatins Derivatives : These natural-product-derived inhibitors (e.g., matlystatin B) feature modified acyl groups and cyclic peptide backbones. Structural optimizations, such as the introduction of a 2-methylbutyryl group, enhance their potency against gelatinase A (MMP-2) by 10-fold compared to BE16627B .
  • Gelastatins A and B : Isolated from Westerdykella multispora, these linear peptidomimetics lack the hydroxamate group but inhibit gelatinase A via hydrophobic interactions. Gelastatin A shows comparable efficacy to BE16627B but with lower selectivity .
  • R-94138 : A synthetic MMP inhibitor with a sulfonamide-based scaffold. It exhibits higher selectivity for MMP-2 and MMP-9 over collagenases (MMP-1, MMP-13), reducing off-target effects .

Inhibitory Potency and Selectivity

Compound Target MMPs IC₅₀ (nM) Selectivity Notes
BE16627B MMP-2, MMP-9, MMP-1 ~100–500* Broad-spectrum, moderate selectivity
Matlystatin B Derivatives MMP-2 ~10–50* 10× more potent than BE16627B
Gelastatin A MMP-2 ~200* Lower selectivity; natural origin
R-94138 MMP-2, MMP-9 ~50–100* High selectivity; minimal collagenase inhibition

*Approximate values inferred from comparative studies.

Key Research Findings

  • BE16627B vs. Matlystatins : While BE16627B is a versatile MMP inhibitor, matlystatin derivatives offer higher potency but are less stable in vivo due to peptidic degradation .
  • BE16627B vs. R-94138 : R-94138’s selectivity profile reduces adverse effects (e.g., musculoskeletal syndrome linked to collagenase inhibition) in cancer therapy .
  • Natural vs. Synthetic Inhibitors : Natural inhibitors (e.g., gelastatins) provide structural inspiration but often require synthetic optimization for clinical viability .

Activité Biologique

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine is a compound of increasing interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a modified peptide that incorporates a hydroxy succinamoyl moiety. The structural complexity of this compound suggests potential interactions with biological macromolecules such as proteins and enzymes, which may underlie its biological activity.

Target Interactions

The compound is believed to interact with specific protein targets, modulating their activity. Preliminary studies suggest that it may act as an inhibitor of certain metalloproteinases, similar to other compounds in its class, which are known to play roles in various physiological processes including tissue remodeling and inflammation .

Biochemical Pathways

The compound's mechanism may involve the modulation of signaling pathways associated with cell growth, apoptosis, and inflammation. For instance, it is hypothesized that this compound could influence the NF-kB signaling pathway, which is crucial in immune response and cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, potentially through the activation of caspase pathways . Additionally, it has displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cultured macrophages.

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacological effects. At varying dosages, this compound has been observed to reduce tumor size significantly in xenograft models. The compound's efficacy appears dose-dependent, with higher doses correlating with greater reductions in tumor burden .

Case Studies

  • Case Study A : In a study involving breast cancer models, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissues.
  • Case Study B : Another investigation into its anti-inflammatory effects showed that this compound significantly decreased levels of TNF-alpha and IL-6 in serum samples from treated mice compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels (TNF-alpha)
Tumor Size Reduction40% reduction in xenograft models

Future Directions

Further research is necessary to fully elucidate the molecular mechanisms underpinning the biological activity of this compound. Potential areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific proteins and enzymes.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in clinical settings for cancer treatment and inflammatory diseases.
  • Structural Modifications : Assessing how changes in chemical structure affect biological activity and efficacy.

Q & A

Q. What synthetic methodologies are reported for L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine, and how is purity ensured?

The compound is synthesized via peptide coupling strategies, often involving hydroxamate warhead formation. Critical steps include:

  • Protection/deprotection : Use of Boc (tert-butoxycarbonyl) or other protecting groups for amino acids to prevent side reactions .
  • Column chromatography : Purification using solvent gradients (e.g., DCM to EtOAc) to isolate intermediates and final products .
  • Characterization : NMR (1H and 13C) and mass spectrometry (MS) confirm structural integrity and purity (>95% by HPLC) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and verifies substituent positions (e.g., δ 1.2–1.4 ppm for isobutyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors degradation under physiological conditions .
  • Circular Dichroism (CD) : Optional for assessing conformational stability in solution .

Q. What is the primary mechanism of action of this compound as a metalloproteinase inhibitor?

The hydroxamate group chelates the catalytic zinc ion in metalloproteinases (e.g., gelatinases), competitively inhibiting substrate binding. Structural studies show the isobutyl and valine residues enhance hydrophobic interactions with enzyme subsites .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutyl substitution) impact inhibitory potency against matrix metalloproteinases (MMPs)?

Structure-activity relationship (SAR) studies reveal:

  • Isobutyl group : Critical for hydrophobic binding to the S1' pocket of MMP-2/8. Replacement with bulkier groups (e.g., phenylalanine) reduces activity due to steric hindrance .
  • Hydroxamate warhead : Essential for zinc chelation; esterification or methylation abolishes inhibition .
  • Valine residue : Optimizes solubility and bioavailability while maintaining potency (IC50: 10–50 nM for MMP-9) .

Q. What in vivo models demonstrate the anti-metastatic efficacy of this compound, and what are the limitations?

  • Murine metastasis models : Intravenous administration (10 mg/kg/day) reduced lymph node metastasis of gastrointestinal cancers by 60–70% .
  • Limitations : Poor oral bioavailability (<20%) and rapid renal clearance necessitate formulation improvements (e.g., liposomal encapsulation) .

Q. How can contradictory IC50 values across studies be methodologically resolved?

Discrepancies arise from:

  • Enzyme sources : Recombinant vs. tissue-extracted MMPs show variability in activation states .
  • Assay conditions : Use standardized fluorogenic substrates (e.g., DQ-gelatin) and pre-incubation times (30 min) to minimize variability .
  • Data normalization : Express IC50 relative to a reference inhibitor (e.g., batimastat) .

Q. What strategies improve the compound’s stability in physiological environments?

  • Prodrug approaches : Esterification of the hydroxamate group improves plasma stability, with enzymatic cleavage restoring activity in target tissues .
  • PEGylation : Conjugation with polyethylene glycol (PEG) extends half-life from 2 to 8 hours in rodent models .

Methodological Guidance

  • For synthesis : Prioritize Boc-protected intermediates to minimize side reactions during hydroxamate formation .
  • For SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict binding poses before synthesizing analogs .
  • For in vivo testing : Combine intravital imaging and qRT-PCR to correlate MMP inhibition with metastasis suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
Reactant of Route 2
Reactant of Route 2
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.